molecular formula C12H20O3 B1207417 Ginsenoside F1 CAS No. 5288-67-5

Ginsenoside F1

Cat. No.: B1207417
CAS No.: 5288-67-5
M. Wt: 212.28 g/mol
InChI Key: RPUNGFMSPXJEDK-UHFFFAOYSA-N
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Description

Ginsenoside F1 is a triterpene saponin derived from the roots of Panax ginseng. It is known for its various pharmacological properties, including anti-aging, antioxidant, and anticancer effects. This compound is a minor saponin, meaning it is present in smaller quantities compared to other ginsenosides like Ginsenoside Rg1 and Ginsenoside Rb1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside F1 can be synthesized through enzymatic hydrolysis of Ginsenoside Rg1. The process involves using specific enzymes such as β-glucosidase to cleave the glycosidic bonds in Ginsenoside Rg1, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of ginsenosides from Panax ginseng roots followed by enzymatic conversion. The roots are first processed to extract the total ginsenosides, which are then subjected to enzymatic treatment to convert Ginsenoside Rg1 to this compound. This method ensures a higher yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside F1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities.

Scientific Research Applications

Ginsenoside F1 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the chemical behavior of triterpene saponins.

    Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.

    Medicine: It has shown potential in treating various conditions, such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its anti-aging and antioxidant properties make it a candidate for developing new therapeutic agents.

    Industry: this compound is used in the cosmetic industry for its skin-whitening and anti-aging effects. It is also explored for its potential in functional foods and dietary supplements.

Mechanism of Action

Ginsenoside F1 exerts its effects through multiple molecular targets and pathways:

    Anticancer Activity: It induces apoptosis in cancer cells by downregulating Bcl-2 expression and

Properties

CAS No.

5288-67-5

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

7-(2-oxocyclopentyl)heptanoic acid

InChI

InChI=1S/C12H20O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h10H,1-9H2,(H,14,15)

InChI Key

RPUNGFMSPXJEDK-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C1)CCCCCCC(=O)O

Canonical SMILES

C1CC(C(=O)C1)CCCCCCC(=O)O

Key on ui other cas no.

5288-67-5

Synonyms

cyclopentane-2-oxo-1-heptanoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 10.9 g. of ethyl-7-(1'-methoxycarbonyl-5'-oxocyclopentyl)-heptanoate in 100 ml. of distilled water containing 6 g. of conc. sulfuric acid was refluxed under nitrogen. Progress of the reaction was followed by gas chromatography/mass spectroscopy analysis of a sample at intervals. After 48 hours the reaction was virtually complete and the mixture was cooled and extracted with one volume of ethyl ether. The aqueous layer was separated and extracted and extracted again with one volume of ether and the combined ethereal extracts were dried over magnesium sulfate and evaporated to a colorless oil which was sufficiently pure for the next step in the process. Yield was 6.6 g., about 99%.
Name
ethyl-7-(1'-methoxycarbonyl-5'-oxocyclopentyl)-heptanoate
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
6 g
Type
solvent
Reaction Step Three

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